Cas no 2228502-41-6 (tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate)
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate
- 2228502-41-6
- EN300-1887566
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- Inchi: 1S/C20H26N2O2/c1-14-9-10-17(16-8-6-5-7-15(14)16)18-13-22(12-11-21-18)19(23)24-20(2,3)4/h5-10,18,21H,11-13H2,1-4H3
- InChI Key: BKHBYEOFQDVJPT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNC(C2=CC=C(C)C3C=CC=CC2=3)C1)=O
Computed Properties
- Exact Mass: 326.199428076g/mol
- Monoisotopic Mass: 326.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.6Ų
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1887566-0.05g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-0.1g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-0.25g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-0.5g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-1.0g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1887566-2.5g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-5.0g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1887566-10.0g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1887566-1g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1887566-5g |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate |
2228502-41-6 | 5g |
$3065.0 | 2023-09-18 |
tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate
Research Brief on tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate (CAS: 2228502-41-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate (CAS: 2228502-41-6) as a promising scaffold for drug discovery. This compound, characterized by its unique piperazine-carboxylate structure, has garnered attention due to its potential applications in targeting various biological pathways. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
The synthesis of tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate involves a multi-step process, as detailed in recent publications. Key steps include the coupling of 4-methylnaphthalen-1-amine with a piperazine derivative, followed by Boc-protection to yield the final product. Researchers have optimized this route to achieve high yields and purity, which is critical for subsequent biological evaluations. The compound's structural features, including the naphthalene ring and the tert-butyl carbamate group, contribute to its stability and bioavailability, making it a viable candidate for further development.
Pharmacological studies have demonstrated that tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate exhibits notable activity against specific molecular targets. For instance, recent in vitro assays revealed its inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, preliminary data indicate that this compound may modulate neurotransmitter receptors, opening avenues for research in neurological disorders. These findings underscore the compound's versatility and warrant further investigation into its mechanism of action.
In the context of drug development, tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate has been explored as a precursor for designing novel analogs with enhanced therapeutic profiles. Structure-activity relationship (SAR) studies have identified key modifications that can improve potency and selectivity. For example, substituting the methyl group on the naphthalene ring with halogens or other functional groups has shown promising results in increasing target affinity. Such insights are invaluable for medicinal chemists aiming to develop next-generation therapeutics.
Despite these advancements, challenges remain in translating the compound's potential into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed through comprehensive preclinical studies. Recent efforts have focused on optimizing the pharmacokinetic properties of tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate, with some studies reporting improved oral bioavailability in animal models. Collaborative research between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, tert-butyl 3-(4-methylnaphthalen-1-yl)piperazine-1-carboxylate (CAS: 2228502-41-6) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes, combined with promising pharmacological activities, position it as a valuable tool for drug discovery. Continued exploration of its therapeutic potential, alongside efforts to address developmental challenges, will be critical in realizing its full impact on human health. This research brief serves as a foundation for further discussions and investigations in this rapidly evolving field.
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